2-Formyl-6-(3-trifluoromethylphenyl)phenol

Catalog No.
S6605264
CAS No.
343603-86-1
M.F
C14H9F3O2
M. Wt
266.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Formyl-6-(3-trifluoromethylphenyl)phenol

CAS Number

343603-86-1

Product Name

2-Formyl-6-(3-trifluoromethylphenyl)phenol

IUPAC Name

2-hydroxy-3-[3-(trifluoromethyl)phenyl]benzaldehyde

Molecular Formula

C14H9F3O2

Molecular Weight

266.21 g/mol

InChI

InChI=1S/C14H9F3O2/c15-14(16,17)11-5-1-3-9(7-11)12-6-2-4-10(8-18)13(12)19/h1-8,19H

InChI Key

WHLVUYXBCNKSPV-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=CC(=C2O)C=O

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=CC(=C2O)C=O

2-Formyl-6-(3-trifluoromethylphenyl)phenol is an organic compound characterized by the presence of a formyl group and a trifluoromethyl-substituted phenyl group. Its molecular formula is C₁₃H₉F₃O₂, and it has a molecular weight of approximately 256.21 g/mol. The compound features a phenolic structure, which contributes to its chemical reactivity and potential biological activity. The trifluoromethyl group enhances its lipophilicity and stability, making it an interesting candidate for various applications in organic synthesis and medicinal chemistry.

  • Oxidation: The formyl group can be oxidized to yield a carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Electrophilic Aromatic Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

The biological activity of 2-Formyl-6-(3-trifluoromethylphenyl)phenol is linked to its ability to interact with biological molecules. The compound may modulate the activity of enzymes and receptors through hydrogen bonding and other interactions facilitated by the phenolic hydroxyl group. Additionally, the trifluoromethyl group is known to enhance biological activity, potentially increasing the compound's binding affinity to molecular targets .

The synthesis of 2-Formyl-6-(3-trifluoromethylphenyl)phenol can be achieved through various methods, with the Suzuki–Miyaura coupling reaction being one of the most common. This method involves:

  • Preparation of Aryl Halides: Aryl halides are reacted with aryl boronic acids in the presence of a palladium catalyst.
  • Reaction Conditions: The reaction typically requires specific solvents, temperatures, and times to optimize yield and purity.
  • Purification: Techniques such as recrystallization or chromatography are employed to isolate the final product.

2-Formyl-6-(3-trifluoromethylphenyl)phenol has several applications across different fields:

  • Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules due to its unique functional groups.
  • Pharmaceutical Development: The compound is investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
  • Material Science: It is utilized in producing specialty chemicals and materials that require specific properties like high thermal stability.

Studies on 2-Formyl-6-(3-trifluoromethylphenyl)phenol have shown that it can interact with various molecular targets in biological systems. These interactions may lead to modulation in enzyme activity or receptor function, which could translate into therapeutic effects. The trifluoromethyl group enhances these interactions by improving lipophilicity, allowing better penetration into biological membranes .

Several compounds share structural similarities with 2-Formyl-6-(3-trifluoromethylphenyl)phenol. These include:

  • 2-Formylphenol: Lacks the trifluoromethyl substitution, resulting in different chemical properties.
  • 6-(3-Trifluoromethylphenyl)phenol: Does not contain the formyl group, affecting its reactivity.
  • 2-Formyl-4-(4-methoxy-3-trifluoromethylphenyl)phenol: Similar structure but with different substitution patterns that influence its chemical behavior.

Uniqueness

The unique combination of both formyl and trifluoromethyl groups in 2-Formyl-6-(3-trifluoromethylphenyl)phenol imparts distinct chemical and physical properties that differentiate it from similar compounds. This structural configuration enhances its stability, reactivity, and potential applications in various fields.

XLogP3

4.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

266.05546401 g/mol

Monoisotopic Mass

266.05546401 g/mol

Heavy Atom Count

19

Dates

Last modified: 11-23-2023

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